3-METHYL-1-[4-(3-NITROBENZYL)PIPERAZINO]-1-BUTANONE
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Overview
Description
3-METHYL-1-[4-(3-NITROBENZYL)PIPERAZINO]-1-BUTANONE is a complex organic compound that features a piperazine ring substituted with a nitrobenzyl group and a butanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-1-[4-(3-NITROBENZYL)PIPERAZINO]-1-BUTANONE typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol.
Introduction of the Nitrobenzyl Group: The nitrobenzyl group is introduced via a nucleophilic substitution reaction using 3-nitrobenzyl chloride and piperazine.
Attachment of the Butanone Moiety: The final step involves the reaction of the intermediate with 3-methyl-1-butanone under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-METHYL-1-[4-(3-NITROBENZYL)PIPERAZINO]-1-BUTANONE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Condensation: The carbonyl group in the butanone moiety can participate in condensation reactions with amines to form imines.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Condensation: Primary amines under acidic or basic conditions.
Major Products
Reduction: Formation of 3-METHYL-1-[4-(3-AMINOBENZYL)PIPERAZINO]-1-BUTANONE.
Substitution: Various substituted piperazine derivatives.
Condensation: Formation of imines or Schiff bases.
Scientific Research Applications
3-METHYL-1-[4-(3-NITROBENZYL)PIPERAZINO]-1-BUTANONE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies to understand the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism by which 3-METHYL-1-[4-(3-NITROBENZYL)PIPERAZINO]-1-BUTANONE exerts its effects involves:
Molecular Targets: The compound can interact with various enzymes and receptors due to its structural features.
Pathways Involved: It may modulate signaling pathways by binding to specific receptors or inhibiting enzyme activity, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
1-METHYL-4-(4-NITROBENZYL)PIPERAZINE: Similar structure but with a different substitution pattern.
3-METHYL-1-[4-(4-NITROBENZYL)PIPERAZINO]-1-BUTANONE: Similar but with a different position of the nitro group.
Uniqueness
3-METHYL-1-[4-(3-NITROBENZYL)PIPERAZINO]-1-BUTANONE is unique due to the specific positioning of the nitro group and the combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-methyl-1-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c1-13(2)10-16(20)18-8-6-17(7-9-18)12-14-4-3-5-15(11-14)19(21)22/h3-5,11,13H,6-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZSBDUSINWPOSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCN(CC1)CC2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
33.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24806357 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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